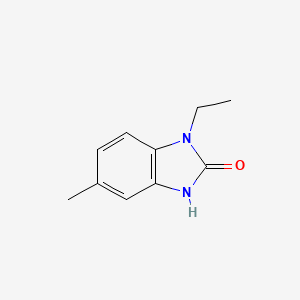
1-ethyl-5-methyl-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-5-methyl-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-ethyl-5-methyl-1,3-dihydro-2H-benzimidazol-2-one can be achieved through several synthetic routes. One common method involves the reaction of this compound with appropriate reagents under specific conditions . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-ethyl-5-methyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-ethyl-5-methyl-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is investigated for its potential therapeutic applications . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
1-ethyl-5-methyl-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds in the benzimidazole family . Similar compounds include 1,3-dihydro-2H-benzimidazol-2-one, 1-ethyl-1,3-dihydro-2H-benzimidazol-2-one, and 5-methyl-1,3-dihydro-2H-benzimidazol-2-one . Each of these compounds has unique properties and applications, highlighting the versatility and importance of the benzimidazole family .
Biological Activity
1-Ethyl-5-methyl-1,3-dihydro-2H-benzimidazol-2-one (C10H12N2O) is a compound belonging to the benzimidazole class, notable for its diverse biological activities. The compound's structure consists of a fused bicyclic system that incorporates nitrogen atoms, which significantly influences its chemical properties and biological interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H12N2O
- Molecular Weight : 176.22 g/mol
- Density : 1.161 g/cm³
- Melting Point : 122 °C
The unique combination of ethyl and methyl substituents on the benzimidazole core enhances its solubility and reactivity, making it a candidate for various pharmacological applications.
This compound exhibits significant biological activities through various mechanisms:
Enzyme Inhibition
The compound has been shown to inhibit mammalian type I DNA topoisomerase, an enzyme crucial for DNA replication and repair. This inhibition suggests potential applications in cancer therapy by interfering with the proliferation of cancer cells.
Antioxidant Activity
Benzimidazole derivatives, including this compound, often demonstrate antioxidant properties. This activity is vital for combating oxidative stress-related diseases by neutralizing free radicals and preventing cellular damage.
Antimicrobial Properties
Research indicates that compounds similar to this compound possess antimicrobial activity against various pathogens. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria .
Case Studies and Experimental Data
A series of studies have explored the biological activity of this compound and its analogs. Below is a summary of key findings:
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound has several applications in medicinal chemistry:
- Cancer Therapy : Its ability to inhibit DNA topoisomerases positions it as a promising candidate for developing anticancer drugs.
- Antimicrobial Agents : The compound's antimicrobial properties can be harnessed for creating new antibiotics.
- Antioxidants : Its antioxidant capacity suggests potential use in formulations aimed at reducing oxidative stress.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-ethyl-6-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H12N2O/c1-3-12-9-5-4-7(2)6-8(9)11-10(12)13/h4-6H,3H2,1-2H3,(H,11,13) |
InChI Key |
WRFYUGMWAOZWGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















